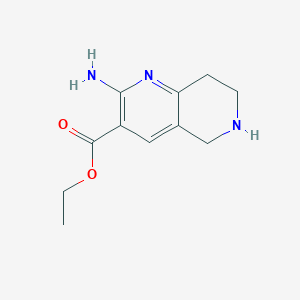

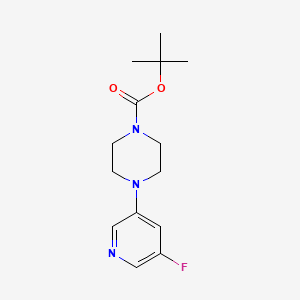

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Overview

Description

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is part of the 1,6-naphthyridines class, which has a significant importance in the synthetic and medicinal chemistry fields . These compounds are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, including Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, has been a topic of interest in recent years . Although collective recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines, a complete correlation of synthesis with biological activity remains elusive .Scientific Research Applications

Anticancer Research

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate: has been identified as a compound with potential anticancer properties . Research has shown that naphthyridines, the chemical class to which this compound belongs, exhibit a range of biological activities, including anticancer effects. They are being studied for their ability to inhibit the growth of cancer cells and are considered in the development of new chemotherapeutic agents.

Anti-HIV Therapy

This compound is also being explored for its anti-HIV properties. Naphthyridines have shown promise in inhibiting the replication of the human immunodeficiency virus (HIV), which could lead to new treatments for HIV/AIDS .

Bioprocessing

In the field of bioprocessing, Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its role in the synthesis of pharmaceuticals and agrochemicals is crucial due to its reactive nature and versatility .

Cell Culture and Transfection

The compound finds applications in cell culture and transfection processes. It is used in the preparation of media and reagents that facilitate the growth and genetic modification of cells in vitro .

Gene Therapy

Gene therapy research benefits from the use of naphthyridine derivatives. These compounds can be used to design vectors that deliver genetic material into cells, potentially correcting genetic disorders .

Chromatography

In chromatography, Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be used as a standard or reference compound. It helps in the calibration of equipment and ensures the accuracy of analytical results .

Molecular Testing

Molecular testing, which includes DNA and RNA extraction and analysis, utilizes this compound as a reagent. Its properties may aid in the isolation and purification of nucleic acids, which are critical for genetic testing and research .

Pharmaceutical Development

Lastly, the compound’s role in pharmaceutical development is significant. It serves as a building block in the synthesis of various drugs, particularly those used in targeted therapies for diseases like cancer and viral infections .

Safety and Hazards

Future Directions

The future directions of research on Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate and other 1,6-naphthyridines could involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .

properties

IUPAC Name |

ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-5-7-6-13-4-3-9(7)14-10(8)12/h5,13H,2-4,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBNPLUDXKAUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCNCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856602 | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

CAS RN |

1211532-57-8 | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)

![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)